4-Benzylidene-2-ethyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2-ethyloxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-ethyloxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-ethyloxazole under basic or acidic conditions. Common reagents used in this synthesis include:
- Benzaldehyde
- 2-Ethyloxazole
- Catalysts such as piperidine or acetic acid
The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-ethyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole alcohols.
Scientific Research Applications
4-Benzylidene-2-ethyloxazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-ethyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2-methyloxazol-5(4H)-one
- 4-Benzylidene-2-phenyloxazol-5(4H)-one
- 4-Benzylidene-2-propyloxazol-5(4H)-one
Comparison
Compared to similar compounds, 4-Benzylidene-2-ethyloxazol-5(4H)-one may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to the presence of the ethyl group, which can influence the compound’s electronic and steric characteristics.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-ethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-2-11-13-10(12(14)15-11)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
InChI Key |
UTYZJDCXQHGVRC-CSKARUKUSA-N |
Isomeric SMILES |
CCC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 |
Canonical SMILES |
CCC1=NC(=CC2=CC=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.